molecular formula C7H6O2 B14324540 4-Ethynyl-3-methylfuran-2(5H)-one CAS No. 109273-65-6

4-Ethynyl-3-methylfuran-2(5H)-one

Cat. No.: B14324540
CAS No.: 109273-65-6
M. Wt: 122.12 g/mol
InChI Key: IAODBZRPNKCERE-UHFFFAOYSA-N
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Description

4-Ethynyl-3-methylfuran-2(5H)-one is a furanone derivative characterized by an ethynyl group at position 4 and a methyl group at position 2. Its molecular structure imparts unique reactivity, particularly due to the electron-deficient nature of the ethynyl group, which facilitates cross-coupling reactions and functionalization.

Properties

CAS No.

109273-65-6

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

3-ethynyl-4-methyl-2H-furan-5-one

InChI

InChI=1S/C7H6O2/c1-3-6-4-9-7(8)5(6)2/h1H,4H2,2H3

InChI Key

IAODBZRPNKCERE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(COC1=O)C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 4-Ethynyl-3-methylfuran-2(5H)-one, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Key Features Reference
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone Ethyl (5), Hydroxy (4), Methyl (2) Polar due to hydroxy group; CAS 27538-09-6; used in flavor/fragrance industries .
5-Hydroxy-4-methylfuran-2(5H)-one Hydroxy (5), Methyl (4) High solubility in polar solvents; potential pharmaceutical intermediate .
(5R)-5-[(2S,5S*)-1-Methoxy-5-phenyl-pyrrolidin-2-yl]-3-methylfuran-2(5H)-one Methoxy-pyrrolidinyl (5), Methyl (3) Chiral centers; complex stereochemistry; single-crystal X-ray data reported .
4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one Indolyl (4), Methoxyphenyl (5) Synthesized via multicomponent reaction (MCR); bulky substituents limit reactivity .
2-(3-Hydroxyhex-5-en-1-yl)-5-isopropenyl-2-methylfuran-3(2H)-one Isopropenyl (5), Hydroxyhexenyl (2) Alkyl chain enhances hydrophobicity; synthesized using organometallic reagents .

Key Observations :

  • Ethynyl vs. Hydroxy/Alkyl Groups : The ethynyl group in 4-Ethynyl-3-methylfuran-2(5H)-one confers distinct electronic properties compared to hydroxy or alkyl substituents. For instance, hydroxy-substituted analogs (e.g., 5-Hydroxy-4-methylfuran-2(5H)-one) exhibit hydrogen-bonding capacity, enhancing solubility in aqueous media . In contrast, the ethynyl group may reduce polarity but increase susceptibility to nucleophilic attacks.
  • Synthetic Complexity: Compounds with bulky substituents (e.g., indolyl or pyrrolidinyl groups) require multistep syntheses, often involving MCRs or organometallic reagents . The ethynyl group in the target compound may necessitate specialized coupling reactions (e.g., Sonogashira), though direct evidence is lacking.
  • Yield and Purity: Analogous compounds like 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone are synthesized with moderate yields (~52%) via column chromatography .

Physicochemical Properties

The ethynyl and methyl groups in 4-Ethynyl-3-methylfuran-2(5H)-one likely result in:

  • Lower Boiling Point compared to hydroxy-substituted analogs (e.g., 5-Hydroxy-4-methylfuran-2(5H)-one) due to reduced hydrogen bonding.
  • Moderate Solubility in organic solvents (e.g., THF, DCM), contrasting with the high aqueous solubility of hydroxy-containing analogs .

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